The compound can be classified as:
The synthesis of 5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine can be approached through several methods typically involving the reaction of 1,3,4-thiadiazole with suitable sulfhydryl and amine derivatives.
The molecular structure of 5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine can be described as follows:
5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine can participate in various chemical reactions:
The mechanism of action for compounds like 5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine is often linked to their ability to interact with biological targets:
Studies have shown that thiadiazole derivatives can bind to proteins involved in cancer progression or microbial resistance through hydrogen bonding and hydrophobic interactions.
5-((3-Methoxybenzyl)sulfanyl)-1,3,4-thiadiazol-2-amine has potential applications in various fields:
The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry due to its versatile pharmacological profile. This ring system exhibits strong aromaticity and in vivo stability, contributing to its presence in FDA-approved drugs such as acetazolamide (carbonic anhydrase inhibitor), methazolamide (diuretic), and the anticancer agents litronesib and filanesib [1] [6]. The scaffold’s low mammalian toxicity and capacity to cross biological membranes are attributed to its mesoionic character, where regions of positive and negative charge enable cellular penetration [2] [7]. Recent studies highlight its prominence in oncology, with derivatives showing potent activity against breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancer cell lines at low micromolar concentrations (IC₅₀ = 1.62–15.7 µM) [1] [7].
1,3,4-Thiadiazole acts as a bioisostere of pyrimidine, the core structure of nucleic acid bases, enabling interference with DNA replication in cancer cells [1] [7]. This bioisosterism enhances lipophilicity and oral bioavailability compared to oxygen-containing analogs (e.g., oxadiazoles), as evidenced by the sulfur atom’s role in improving membrane permeability [2] [6]. The C-S σ* orbitals generate regions of low electron density ("σ-holes") that facilitate target binding [1]. Additionally, derivatives exhibit metabolic stability via resistance to enzymatic degradation, a feature leveraged in antimicrobial agents like sulfamethizole and cefazolin [2] [9].
The 2-amino-1,3,4-thiadiazole subunit serves as a key pharmacophoric element due to its hydrogen-bonding capacity and synthetic versatility. The amine group enables derivatization at the C-2 position, allowing the attachment of bioactive moieties such as sulfonamides, thioureas, or alkyl chains [2] [5]. This flexibility underpins its utility in targeting diverse enzymes, including urease and carbonic anhydrase [9]. Compounds like megazol (anti-trypanosomal) exemplify the subunit’s efficacy against resistant pathogens [6]. Recent designs exploit this scaffold to develop kinase inhibitors, with derivatives showing VEGFR-2 inhibition (docking scores: −8.0 to −12.135 kcal/mol) [8].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: